3-Thia-6-azabicyclo[3.1.1]heptane
Description
Significance of Bridged Bicyclic Systems in Contemporary Organic Synthesis
Bridged bicyclic systems are molecules containing two rings that share three or more atoms, creating a rigid structure with well-defined stereochemistry. wikipedia.org This structural rigidity is a key feature that distinguishes them from more flexible acyclic and monocyclic counterparts. In contemporary organic synthesis, the significance of these systems is multifaceted.
In medicinal chemistry, bridged bicyclic scaffolds are increasingly utilized as bioisosteres for aromatic rings. acs.orgresearchgate.netnih.gov The "escape from flatland" concept in drug design encourages the replacement of planar aromatic moieties with three-dimensional saturated structures to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. acs.org The bicyclo[3.1.1]heptane (BCHep) framework, for instance, has been identified as a geometrically precise mimic for meta-substituted benzenes. researchgate.net The introduction of heteroatoms, such as sulfur and nitrogen, into these scaffolds further expands their utility by introducing opportunities for hydrogen bonding and altering electronic properties.
The constrained nature of bridged bicyclic systems also makes them valuable platforms for studying reaction mechanisms and stereoelectronic effects. The fixed orientation of substituents allows for a more precise understanding of their influence on reactivity and molecular interactions.
Historical Context of Bicyclo[3.1.1]heptane Derivatives in Chemical Sciences
The study of bicyclic compounds has a rich history, with early investigations focusing on naturally occurring molecules like camphor (B46023) and α-thujene, which possess the bicyclo[2.2.1]heptane and bicyclo[3.1.1]heptane skeletons, respectively. wikipedia.org The nomenclature for these systems, such as bicyclo[2.2.1]heptane for norbornane, was systematically developed to describe the number of atoms in the bridges connecting the two bridgehead carbons. wikipedia.org
Early synthetic efforts towards bicyclo[3.1.1]heptane derivatives were often challenging, relying on multi-step sequences with limited substrate scope. Over the decades, new synthetic methodologies have been developed to access these structures more efficiently. These include intramolecular cycloadditions, ring expansions of smaller bicyclic systems, and, more recently, radical-based transformations of propellanes. researchgate.net A significant advancement in the field has been the development of methods for the synthesis of bicyclo[3.1.1]heptanes from [3.1.1]propellane, which has opened up access to a wide range of functionalized derivatives. researchgate.netnih.gov
The introduction of heteroatoms into the bicyclo[3.1.1]heptane framework is a more recent development, driven by the need for novel scaffolds in drug discovery. The synthesis of aza- and thia-substituted bicyclic compounds has been an active area of research, with various strategies being explored to incorporate nitrogen and sulfur atoms into the bridged structure. thieme-connect.comchemrxiv.orgresearchgate.net
Scope and Research Objectives for Academic Investigations of 3-Thia-6-azabicyclo[3.1.1]heptane
Academic investigations into this compound are primarily driven by its potential as a novel building block for medicinal chemistry. The key research objectives surrounding this compound can be summarized as follows:
Development of Efficient Synthetic Routes: A primary goal is to establish straightforward and scalable syntheses of this compound and its derivatives from inexpensive starting materials. This is crucial for making these building blocks readily available for further research and application. thieme-connect.com
Exploration as a Bioisostere: Researchers are interested in evaluating this compound as a bioisosteric replacement for other common heterocyclic rings, such as thiomorpholine (B91149). thieme-connect.com The unique conformational constraints of the bicyclic system may lead to improved biological activity or selectivity of drug candidates.
Investigation of Physicochemical and Biological Properties: A thorough characterization of the physicochemical properties of this compound and its derivatives is necessary to understand their potential as drug-like molecules. This includes studies on their solubility, lipophilicity, and metabolic stability. Furthermore, the biological profiles of compounds incorporating this scaffold are of significant interest. thieme-connect.com
A notable synthesis of this compound was reported by Walker in 2013, where it was prepared as a novel bicyclic thiomorpholine building block. thieme-connect.com This work has laid the foundation for further exploration of this compound in advanced chemical research.
Detailed Research Findings
The synthesis of this compound has been achieved through a multi-step sequence starting from readily available precursors. The following table outlines a reported synthetic route, highlighting the key transformations involved.
| Step | Reactant(s) | Reagent(s) and Conditions | Product |
| 1 | Diethyl 3,3'-thiodipropionate | Sodium ethoxide, Toluene | 4-Hydroxy-1,4-thiazane-3-carboxylate |
| 2 | 4-Hydroxy-1,4-thiazane-3-carboxylate | Thionyl chloride | Ethyl 4-chloro-1,4-thiazane-3-carboxylate |
| 3 | Ethyl 4-chloro-1,4-thiazane-3-carboxylate | Sodium azide | Ethyl 4-azido-1,4-thiazane-3-carboxylate |
| 4 | Ethyl 4-azido-1,4-thiazane-3-carboxylate | Hydrogen, Palladium on carbon | This compound |
This table is a representation of a potential synthetic pathway and may not reflect the exact details of all published methods.
Spectroscopic data for a derivative, this compound 3,3-dioxide 4-methylbenzenesulfonate, has been reported and is summarized below. thieme-connect.com
| Spectroscopic Data for this compound 3,3-Dioxide 4-Methylbenzenesulfonate | |
| Molecular Formula | C12H17NO5S2 |
| Molecular Weight | 335.4 g/mol |
Note: This data is for a derivative and not the parent compound this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-thia-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-4-2-7-3-5(1)6-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQHWLPJVWHFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis of 3 Thia 6 Azabicyclo 3.1.1 Heptane
Spectroscopic Analysis of the Bicyclic System
Spectroscopic methods are fundamental to confirming the identity and purity of 3-thia-6-azabicyclo[3.1.1]heptane. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for providing detailed structural information at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for elucidating the precise connectivity and stereochemistry of the this compound ring system. Both ¹H and ¹³C NMR are employed to provide a comprehensive picture of the molecule's framework.
In ¹H NMR spectra of related bicyclo[3.1.1]heptane systems, protons on the bicyclic ring typically appear in the range of δ 1.5–3.0 ppm. The coupling constants (J-values) between adjacent protons are particularly informative for assigning stereochemistry, such as the relative orientation of substituents on the ring. For the this compound skeleton, the protons adjacent to the nitrogen and sulfur atoms would exhibit characteristic chemical shifts influenced by the electronegativity and local electronic environment of the heteroatoms.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the carbon atoms, particularly those bonded to the heteroatoms (C-S and C-N), are diagnostic. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the bicyclic structure. researchgate.net
Table 1: Representative NMR Data for a Substituted 3-Azabicyclo[3.1.1]heptane Derivative Note: This table presents data for a related analog to illustrate typical chemical shifts and is not for the parent this compound.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1/C5 (Bridgehead) | ~2.8-3.0 | ~40-45 |
| C2/C4 (Adjacent to N) | ~3.2-3.5 | ~50-55 |
| C6 (Methylene Bridge) | ~1.8-2.2 | ~25-30 |
| C7 (Methylene Bridge) | ~1.8-2.2 | ~25-30 |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺. The measured mass is typically accurate to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula (C₅H₉NS for the parent compound).
Furthermore, the fragmentation patterns observed in the mass spectrum can offer additional structural proof, indicating the stability of the bicyclic core and identifying characteristic losses of fragments.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For bicyclic systems like this compound, a crystal structure reveals exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional geometry. researchgate.net
Analysis of the crystal structure of related bicyclo[3.1.1]heptane derivatives has confirmed the rigid and strained nature of the framework. researchgate.netacs.org Such data is invaluable for understanding the conformational preferences of the ring system and for validating computational models. Obtaining a single crystal suitable for X-ray diffraction is a critical step in this analysis. The resulting structural parameters, such as the distances and angles between key atoms, serve as a benchmark for comparing related molecules. researchgate.net
Table 2: Key Geometric Parameters from X-ray Crystallography of a Bicyclo[3.1.1]heptane Analog Note: This table presents representative data from a related bicyclic system to illustrate the type of information obtained.
| Parameter | Typical Value | Significance |
|---|---|---|
| Bridgehead-Bridgehead Distance | ~2.0 - 2.2 Å | Indicates the constraint of the bicyclic system. |
| C-N Bond Length | ~1.47 Å | Standard single bond length. |
| C-S Bond Length | ~1.82 Å | Standard single bond length. |
| Ring Torsion Angles | Variable | Defines the specific conformation (e.g., chair-boat). |
Conformational Dynamics and Strain Analysis of this compound
The bicyclo[3.1.1]heptane framework is inherently strained and conformationally restricted. Understanding these features is key to predicting the molecule's behavior and interactions.
Intrinsic Ring Conformation and Bicyclo[3.1.1]heptane Geometry
The parent bicyclo[3.1.1]heptane, also known as norpinane, possesses a rigid structure characterized by significant angle strain. smolecule.com Unlike the flexible cyclohexane (B81311) ring, which readily interconverts between chair conformations, the bicyclo[3.1.1]heptane system is much more constrained. uci.edulibretexts.org Its low-energy conformation is often described as being similar to that of norbornane. uci.edu The geometry is typically a distorted boat-like or chair-like form for the six-membered ring portion of the structure. The presence of the one-carbon bridge (C7) and two-carbon bridge (C6, C1, C5, C4) creates a puckered system where the bridgehead carbons (C1 and C5) are held in fixed spatial relationship. This rigidity limits the conformational freedom of the molecule, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. researchgate.net
Influence of Endocyclic Heteroatoms (Sulfur and Nitrogen) on Conformational Preferences
The introduction of sulfur and nitrogen atoms into the bicyclo[3.1.1]heptane framework at the 3- and 6-positions, respectively, significantly influences the conformational preferences and electronic properties of the ring. researchgate.net
The replacement of carbon atoms with heteroatoms alters key geometric parameters:
Bond Lengths: The C-S bond is longer (~1.82 Å) than a C-C bond (~1.54 Å), while the C-N bond is shorter (~1.47 Å). These differences will distort the geometry of the bicyclic cage compared to the all-carbon analog.
Bond Angles: The preferred bond angles around sulfur and nitrogen differ from that of a tetrahedral carbon, introducing further strain and potentially favoring specific conformations.
Electronic Effects: The lone pairs of electrons on the nitrogen and sulfur atoms can participate in non-covalent interactions, such as intramolecular hydrogen bonding or dipole-dipole interactions, which can stabilize certain conformations. rsc.org
Computational chemistry provides powerful tools for understanding the three-dimensional structure, stability, and reactivity of complex molecules like this compound. These methods allow for a detailed exploration of the molecule's properties at an atomic level.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For bicyclic systems like this compound and its analogues, DFT calculations are instrumental in determining optimized molecular geometries, predicting electronic properties, and rationalizing reaction outcomes. researchgate.netresearchgate.net
Researchers utilize DFT to calculate the strain energy of bicyclic frameworks and to understand the mechanisms and origins of chemoselectivity in their synthesis. researchgate.net For instance, in the study of related bicyclo[3.1.1]heptanes, DFT computations have been used to support the existence of key intermediates, such as 1,3-biradicals generated from cyclopropane (B1198618), during their formation. acs.org This approach allows for the prediction of the most stable conformations and the electronic landscape of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for assessing reactivity.
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
Molecular modeling and molecular dynamics (MD) simulations offer a cinematic view of molecular behavior, exploring the conformational space available to a molecule over time. For the this compound scaffold and its isosteres, these techniques are vital for understanding their dynamic nature and interactions with biological targets. researchgate.net
MD simulations can be employed to calculate key physical properties like densities and to analyze intermolecular interactions, such as hydrogen bonding, in different environments. researchgate.net In the context of drug design, modeling techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used. QSAR modeling of related diazabicyclo[3.1.1]heptane derivatives has shown that binding affinity to receptors is primarily driven by factors such as ligand shape, surface charge distribution, and molecular flexibility. nih.gov Furthermore, docking these molecules into homology models of receptors helps predict binding modes and highlights the importance of specific structural features for biological activity. nih.gov
Isosteric Relationships and Topographical Comparison with Related Heterocyclic Scaffolds
The rigid bicyclic structure of this compound makes it an attractive saturated isostere for various aromatic and aliphatic rings commonly found in bioactive molecules. Isosteric replacement is a key strategy in medicinal chemistry to improve physicochemical properties, metabolic stability, and potency. rsc.orgchemrxiv.org
This compound as a Saturated Isostere of Aromatic and Aliphatic Rings
The this compound scaffold is part of a broader class of bicyclic compounds used as three-dimensional substitutes for flat aromatic rings and flexible aliphatic heterocycles. Analogues containing bridged bicyclic thiomorpholines have demonstrated interesting biological profiles, underscoring their value as building blocks in drug discovery. researchgate.net
The versatility of the bicyclo[3.1.1]heptane core allows it to mimic several important structural motifs:
Piperidine (B6355638): 3-Substituted 6-azabicyclo[3.1.1]heptanes are considered nonclassical isosteres of piperidine. jove.com
Morpholine (B109124): The related 3-oxa-6-azabicyclo[3.1.1]heptane is a well-established morpholine isostere. researchgate.net
Pyridine (B92270): The 3-azabicyclo[3.1.1]heptane core has been successfully used as a saturated mimetic of the pyridine ring. researchgate.netresearchgate.net
Benzene (B151609): Bicyclo[3.1.1]heptanes are recognized as promising bioisosteres for substituted benzene rings, capable of mimicking ortho- and meta-substitution patterns. rsc.orgchemrxiv.org
This isosteric relationship allows medicinal chemists to replace traditional rings with the this compound scaffold to introduce conformational rigidity and explore new chemical space, potentially leading to improved drug-like properties.
Table 1: Isosteric Relationships of the Bicyclo[3.1.1]heptane Scaffold
| Bicyclo[3.1.1]heptane Analogue | Isosteric Replacement For | Reference |
|---|---|---|
| 3-Substituted 6-azabicyclo[3.1.1]heptane | Piperidine | jove.com |
| 3,6-Diazabicyclo[3.1.1]heptane | Piperazine | researchgate.net |
| 3-Oxa-6-azabicyclo[3.1.1]heptane | Morpholine | researchgate.net |
| 3-Azabicyclo[3.1.1]heptane | Pyridine | researchgate.net |
| Bicyclo[3.1.1]heptane (general) | Substituted Benzene Rings | rsc.orgchemrxiv.org |
Analysis of Exit Vector Parameters and Spatial Orientation for Molecular Design
To effectively function as an isostere, a scaffold must not only have a similar shape but also orient its substituent groups (or "exit vectors") in a spatially analogous manner to the original ring. The analysis of exit vector parameters (EVP) is a critical tool for this topographical comparison. researchgate.net
Studies on 3-substituted 6-azabicyclo[3.1.1]heptanes using EVP have revealed that the spatial arrangement of substituents is highly dependent on their stereochemistry. jove.com
Cis isomers are three-dimensional analogues of the common 1,4-disubstituted piperidine chair conformer. jove.com
Trans isomers are considered mimics of the less common "boat" conformation of piperidine. jove.com
This conformational restriction stabilizes specific orientations of the piperidine ring within the bicyclic structure. researchgate.net Similarly, detailed analysis of the geometric parameters of 3-azabicyclo[3.1.1]heptanes, including the distances (r, d) and angles (ϕ) between exit vectors, shows a close resemblance to those of a 3,5-disubstituted pyridine ring. researchgate.net This precise geometric mimicry is crucial for designing molecules where the scaffold can seamlessly replace an aromatic ring without losing key binding interactions. researchgate.netchemrxiv.org
Table 2: Comparison of Geometric Parameters between 3-Azabicyclo[3.1.1]heptane and Pyridine Data derived from X-ray crystal analysis of substituted derivatives.
| Compound Core | Distance r (Å) | Distance d (Å) | Angle ϕ (°) | Reference |
|---|---|---|---|---|
| 3-Azabicyclo[3.1.1]heptane | 4.79–4.81 | 2.76–2.77 | 119.5–120.5 | researchgate.net |
| 3,5-Disubstituted Pyridine | 5.06 | 2.53 | 120.0 | researchgate.net |
Reactivity and Functionalization of the 3 Thia 6 Azabicyclo 3.1.1 Heptane Scaffold
Chemoselective Transformations Involving the Nitrogen Atom within 3-Thia-6-azabicyclo[3.1.1]heptane
The secondary amine nitrogen atom in the this compound core is a primary site for chemoselective modifications. Standard N-functionalization reactions can be employed to introduce a variety of substituents, thereby modulating the physicochemical and biological properties of the resulting molecules.
One of the most common transformations is N-acylation. This can be achieved by reacting the parent heterocycle with acyl chlorides or acid anhydrides under basic conditions. For instance, the nitrogen can be readily acylated to form amides, which can serve as precursors for further functionalization or as final products with desired biological activities.
Another key reaction is N-alkylation. This can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. These reactions allow for the introduction of diverse alkyl and aryl groups at the nitrogen position. The choice of reagents and reaction conditions can influence the outcome and yield of these transformations.
Furthermore, the nitrogen atom can be protected with common protecting groups, such as the tert-butoxycarbonyl (Boc) group, to facilitate selective reactions at other positions on the bicyclic scaffold. jove.com Deprotection can then be achieved under specific conditions to restore the secondary amine for subsequent modifications.
The table below summarizes some of the key chemoselective transformations involving the nitrogen atom.
| Reaction Type | Reagents and Conditions | Product Type | Significance |
| N-Acylation | Acyl chlorides, acid anhydrides, base | Amides | Introduction of carbonyl-containing moieties, potential for further functionalization. |
| N-Alkylation | Alkyl halides, base | Tertiary amines | Diversification of substituents, modulation of basicity and lipophilicity. |
| Reductive Amination | Aldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃) | Tertiary amines | Introduction of a wide range of alkyl and aryl groups. |
| N-Arylation | Aryl halides, palladium or copper catalysts | N-Aryl amines | Formation of C-N bonds with aromatic systems. |
| N-Sulfonylation | Sulfonyl chlorides, base | Sulfonamides | Introduction of sulfonyl groups, often used to mimic carboxylic acids. |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amine | Protection of the nitrogen for selective reactions elsewhere on the scaffold. jove.com |
Functional Group Interconversions on the Bicyclic Ring System of this compound
Functional group interconversions on the bicyclic ring system of this compound allow for the modification of existing functional groups into new ones, expanding the chemical diversity of the scaffold. shu.ac.uk These transformations are crucial for accessing a wider range of derivatives with tailored properties.
For example, if the scaffold is substituted with a carboxylic acid, this group can be converted into a variety of other functionalities. jove.com Reduction of the carboxylic acid can yield a primary alcohol, which can then be further oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution reactions. The carboxylic acid can also be transformed into an ester or an amide through standard coupling reactions. Decarboxylative halogenation is another powerful method to convert carboxylic acids into the corresponding organic halides. acs.org
Similarly, an existing hydroxyl group on the ring can be oxidized to a ketone or an aldehyde, depending on its position. It can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution reactions.
The sulfur atom in the ring can also undergo functional group interconversion. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. researchgate.net These oxidized derivatives are often explored for their potential biological activities.
The following table details some important functional group interconversions on the this compound ring system.
| Initial Functional Group | Reagents and Conditions | Resulting Functional Group | Significance |
| Carboxylic Acid | LiAlH₄ or BH₃·THF | Primary Alcohol | Access to alcohols and their subsequent derivatives. researchgate.net |
| Carboxylic Acid | SOCl₂ then R'OH/amine | Ester/Amide | Creation of ester and amide libraries for structure-activity relationship studies. |
| Carboxylic Acid | Pb(OAc)₄, halide source | Halide | Introduction of a halogen for further cross-coupling reactions. jove.comacs.org |
| Alcohol | PCC, DMP, or Swern oxidation | Aldehyde/Ketone | Synthesis of carbonyl compounds for further elaboration. |
| Alcohol | TsCl or MsCl, base | Tosylate/Mesylate | Formation of good leaving groups for substitution reactions. |
| Sulfide | m-CPBA or H₂O₂ | Sulfoxide/Sulfone | Modulation of electronic properties and potential for altered biological activity. researchgate.net |
Regioselective Derivatization Strategies for this compound
Regioselective derivatization is key to controlling the precise location of functional groups on the this compound scaffold. researchgate.net The inherent structure of the bicyclic system can direct the reactivity to specific positions.
For instance, in a system containing a carbonyl group, alpha-functionalization can be achieved through enolate chemistry. Deprotonation with a suitable base can generate an enolate, which can then react with various electrophiles to introduce substituents at the alpha-position.
In cases where multiple reactive sites are present, the use of protecting groups is a common strategy to achieve regioselectivity. For example, the nitrogen atom can be protected to prevent its reaction while modifications are carried out on other parts of the molecule.
Directed metalation is another powerful technique for regioselective functionalization. By using a directing group, it is possible to deprotonate a specific C-H bond and introduce a substituent at that position.
The table below outlines some strategies for the regioselective derivatization of the this compound scaffold.
| Strategy | Description | Example Application |
| Use of Protecting Groups | Temporarily blocking a reactive functional group to allow reaction at another site. | Protecting the nitrogen with a Boc group to allow for selective modification of a substituent on the carbon framework. jove.com |
| Steric Hindrance | The inherent three-dimensional shape of the molecule can favor reaction at less sterically hindered positions. | Attack of a bulky reagent may preferentially occur at a more accessible site on the bicyclic ring. |
| Electronic Effects | The electronic nature of existing substituents can influence the reactivity of other positions on the ring. | An electron-withdrawing group can deactivate certain positions towards electrophilic attack. |
| Directed Metalation | A functional group directs a metalating agent (e.g., an organolithium reagent) to a specific C-H bond. | A suitably positioned amide or ether group could direct lithiation to an adjacent carbon. |
Exploration of Novel Reaction Pathways for Scaffold Modification
The development of novel reaction pathways is crucial for expanding the accessible chemical space of this compound derivatives. researchgate.net Researchers are continuously exploring new synthetic methods to create more complex and diverse molecules based on this scaffold.
One area of exploration is the use of transition metal-catalyzed cross-coupling reactions. If a halide or triflate is present on the bicyclic ring, it can participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds.
Ring-opening and ring-rearrangement reactions could also lead to novel scaffolds derived from the this compound core. Under specific conditions, the strained bicyclic system might be induced to undergo transformations leading to different ring systems.
Photochemical reactions and cycloadditions represent another avenue for novel modifications. rsc.org The unique geometry of the scaffold could lead to interesting and stereoselective outcomes in such reactions. For instance, Lewis acid-catalyzed cycloadditions of bicyclobutanes have been used to synthesize related azabicyclo[3.1.1]heptane systems. researchgate.net
The table below highlights some areas of exploration for novel reaction pathways.
| Reaction Type | Potential Application | Expected Outcome |
| Transition Metal-Catalyzed Cross-Coupling | Functionalization of halogenated or triflated derivatives. | Formation of C-C, C-N, and C-O bonds, leading to highly diverse structures. |
| Ring-Opening/Ring-Rearrangement | Accessing new heterocyclic systems from the starting scaffold. | Creation of novel molecular frameworks with potentially different biological properties. |
| Photochemical Reactions | Utilizing light to induce unique chemical transformations. | Stereoselective functionalization or rearrangement of the bicyclic system. rsc.org |
| Cycloaddition Reactions | Building more complex polycyclic systems. | Formation of new rings fused to the original scaffold. colab.wsacs.org |
| C-H Activation | Direct functionalization of C-H bonds without pre-functionalization. | More efficient and atom-economical synthesis of derivatives. |
Applications of 3 Thia 6 Azabicyclo 3.1.1 Heptane As a Chemical Scaffold
Design and Synthesis of Complex Molecular Architectures Incorporating the 3-Thia-6-azabicyclo[3.1.1]heptane Core
The this compound framework serves as a versatile building block for the creation of more complex molecules. researchgate.netresearchgate.net Synthetic strategies often focus on the functionalization of the nitrogen atom and the carbon atoms of the bicyclic system. These modifications allow for the introduction of various substituents and the exploration of diverse chemical space.
One common approach involves the N-alkylation or N-acylation of the secondary amine in the this compound core. chemenu.com This allows for the attachment of a wide range of chemical moieties, leading to the generation of libraries of compounds with varying properties. For instance, the synthesis of analogs of the drug thalidomide (B1683933) has been achieved by incorporating the related 3-azabicyclo[3.1.1]heptane scaffold. chemrxiv.orgchemrxiv.org
Furthermore, the synthesis of derivatives can be achieved through reactions such as oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone (this compound 3,3-dioxide). bldpharm.com These modifications can significantly alter the physicochemical properties of the molecule, including its polarity and hydrogen bonding capacity, which can in turn influence its biological activity.
The synthesis of these complex architectures often starts from readily available precursors and employs multi-step reaction sequences. For example, the synthesis of related bridged bicyclic morpholines and piperazines has been accomplished through straightforward chemical transformations, highlighting the accessibility of these scaffolds for further elaboration. researchgate.netresearchgate.net The development of efficient, large-scale synthetic routes is crucial for enabling the exploration of these compounds in drug discovery programs. chemrxiv.orgchemrxiv.orgenamine.netjove.com
Role of this compound as a Privileged Scaffold in Diversity-Oriented Synthesis
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound core, and its analogs, can be considered a privileged scaffold due to its rigid conformation, which can pre-organize appended functional groups in a specific spatial orientation, potentially leading to enhanced binding with biological macromolecules. researchgate.net
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to probe biological systems. mdpi.comfrontiersin.orgscispace.com The this compound scaffold is well-suited for DOS strategies. By systematically varying the substituents on the bicyclic core, a large and diverse library of compounds can be generated. This approach allows for the exploration of a broad range of chemical space and increases the probability of identifying compounds with desired biological activities.
The use of related bicyclic scaffolds, such as 6,8-dioxa-3-azabicyclo[3.2.1]octane, in DOS has led to the discovery of peptidomimetics with various biological activities. mdpi.com This highlights the potential of using rigid, bicyclic systems like this compound to generate novel and effective therapeutic agents. The sp3-rich nature of these scaffolds is a desirable feature in modern drug discovery, as it can lead to improved physicochemical properties and target selectivity. frontiersin.org
Construction of Compound Libraries Based on the this compound Framework
The construction of compound libraries based on the this compound framework is a key strategy for identifying new drug leads. These libraries are collections of structurally related compounds that are synthesized in a systematic manner.
The synthesis of such libraries typically involves a common intermediate, the this compound core, which is then subjected to a series of parallel reactions to introduce a variety of substituents. This approach allows for the efficient generation of a large number of compounds for biological screening.
For example, a library of compounds could be generated by reacting the this compound hydrochloride salt with a diverse set of acylating or alkylating agents. bldpharm.com The resulting amides or tertiary amines would each have a unique side chain, leading to a library of compounds with a wide range of chemical and physical properties.
The table below illustrates a hypothetical set of building blocks that could be used to generate a focused library based on the this compound scaffold.
| Reagent Type | Example Reagents | Resulting Functional Group |
| Acyl Halides | Acetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloride | Amide |
| Sulfonyl Chlorides | Methanesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide |
| Alkyl Halides | Benzyl bromide, Methyl iodide, Ethyl bromoacetate | Tertiary Amine |
| Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea |
Structure-Based Design Principles Employing the this compound System
Structure-based drug design relies on the three-dimensional structure of a biological target to design molecules that can bind to it with high affinity and selectivity. The rigid nature of the this compound scaffold makes it an attractive component for this approach. Its constrained conformation reduces the entropic penalty upon binding to a target, which can lead to higher binding affinities.
The defined geometry of the scaffold allows for the precise positioning of functional groups in three-dimensional space. This is critical for optimizing interactions with specific residues in the binding site of a protein. Computational modeling techniques, such as molecular docking, can be used to predict how derivatives of this compound will bind to a target and to guide the design of new analogs with improved properties.
For example, if the structure of a target enzyme is known, the this compound scaffold can be used as a template to design inhibitors. Functional groups can be appended to the scaffold in a way that they make specific hydrogen bonds, hydrophobic interactions, or ionic interactions with the active site of the enzyme. This rational design approach can significantly accelerate the drug discovery process.
Future Research Directions and Emerging Perspectives for 3 Thia 6 Azabicyclo 3.1.1 Heptane
Exploration of Undiscovered Synthetic Methodologies for Enhanced Accessibility
Current synthetic routes have established the preparation of 3-Thia-6-azabicyclo[3.1.1]heptane and its corresponding 1,1-dioxide from inexpensive starting materials through straightforward chemistry. researchgate.netthieme-connect.com However, to facilitate broader application in drug discovery and materials science, the development of more efficient, scalable, and versatile synthetic strategies is a primary objective.
Future synthetic explorations could focus on:
Catalyst-Controlled Annulations: Recent advances in synthesizing related azabicyclo[3.1.1]heptene scaffolds have utilized catalyst-controlled annulations of bicyclo[1.1.0]butanes. acs.org A similar approach, perhaps involving sulfur-containing synthons, could provide novel and efficient pathways to the this compound core.
Photochemical Cycloadditions: Light-mediated intramolecular [2+2] cycloadditions have proven effective for creating substituted 6-azabicyclo[3.1.1]heptanes. researchgate.net Investigating analogous photochemical strategies could lead to rapid construction of the thia-aza bicyclic system under mild conditions.
Multigram Synthesis Protocols: Methodologies for the multigram synthesis of related compounds like 3-azabicyclo[3.1.1]heptane derivatives have been developed, often relying on key steps like intramolecular imide formation. chemrxiv.orgchemrxiv.org Adapting such large-scale approaches is crucial for making this compound a readily available building block for extensive research programs. nih.gov
Advanced Computational Modeling for the Rational Design of Novel Derivatives
Computational modeling is an indispensable tool for accelerating the design of new chemical entities. For the this compound scaffold, in silico methods can provide profound insights into its structural and electronic properties, guiding the synthesis of derivatives with tailored biological activity or material characteristics.
Key areas for future computational research include:
Conformational Analysis: The rigid bicyclic nature of the heptane core restricts the conformational freedom of the embedded thiomorpholine (B91149) ring. Molecular structure analysis, using techniques like exit vector parameters (EVP), has been used to understand the three-dimensional shapes of related 3-substituted 6-azabicyclo[3.1.1]heptanes, revealing them as analogs of "chair" or "boat" piperidine (B6355638) conformers. nih.govenamine.net Similar computational studies on the 3-thia analogue would elucidate its preferred conformations and how substituents affect its geometry.
Bioisosteric Replacement Studies: The this compound core can be considered a bioisostere for other common chemical motifs. researchgate.net Computational docking and molecular dynamics simulations can predict how incorporating this scaffold into known active molecules might influence their binding to biological targets, such as the α4β2 neuronal nicotinic acetylcholine receptors targeted by related diazabicyclo[3.1.1]heptane derivatives. nih.gov
Predictive Modeling of Physicochemical Properties: Algorithms can forecast properties like solubility, lipophilicity (cLogP), and metabolic stability. researchgate.net These predictions can help prioritize the synthesis of derivatives with optimal drug-like properties, streamlining the discovery process.
Expansion of Chemical Space through Diverse and Stereocontrolled Functionalization of the Core
To fully exploit the potential of the this compound scaffold, methods for its selective and stereocontrolled functionalization are paramount. Creating a diverse library of derivatives is essential for systematic structure-activity relationship (SAR) studies and for tuning the properties of the core for various applications.
Future research should target:
Selective N- and C-Functionalization: Developing protocols to selectively add substituents to the nitrogen atom at position 6 or the carbon atoms of the bicyclic framework is a key goal. Research on related 6-azabicyclo[3.1.1]heptanes has produced a range of N-Boc-protected diamines and amino alcohols, demonstrating the feasibility of such transformations. nih.gov
Stereocontrolled Synthesis: Many biological interactions are stereospecific. Therefore, developing synthetic methods that control the stereochemistry of new chiral centers is crucial. Strategies used for the stereocontrolled synthesis of other complex bicyclic systems, such as the oxathiabicyclo[3.3.1]nonane core of tagetitoxin, could inspire approaches for the functionalization of this compound. rsc.org
Introduction of Diverse Functional Groups: The synthesis of fluorine-containing 6-azabicyclo[3.1.1]heptanes highlights the value of incorporating specific elements to modulate physicochemical properties. researchgate.net Future work should focus on introducing a wide array of functional groups (e.g., halogens, hydroxyls, carboxylates, and various aryl groups) onto the this compound core to expand its chemical space.
Potential Integration of this compound into Advanced Materials Science or Catalysis Research
While the primary focus for bicyclic scaffolds like this compound has been medicinal chemistry, their unique structural and electronic properties suggest potential applications in other fields. cymitquimica.com
Emerging perspectives include:
Advanced Materials: Rigid, well-defined molecular building blocks are essential in materials science. The related bicyclo[1.1.1]pentane (BCP) scaffold has been used as a shorter dicarboxylic acid ligand in metal-organic frameworks (MOFs), resulting in ultramicroporous structures with enhanced gas separation selectivity. acs.org The defined geometry of this compound could similarly be exploited in the design of novel polymers or crystalline materials with tailored properties.
Asymmetric Catalysis: The chiral nature of many functionalized bicyclic amines makes them attractive candidates for use as ligands in asymmetric catalysis. The nitrogen atom in the this compound core could coordinate with transition metals, creating a chiral environment for catalyzing stereoselective reactions. Exploring the synthesis of chiral derivatives and their application as ligands represents a promising, albeit underexplored, research avenue.
Q & A
Q. What are the optimal synthetic routes for 3-Thia-6-azabicyclo[3.1.1]heptane, and how do solvent systems influence yield?
The synthesis of bicyclic azabicyclo compounds often involves ring-closing strategies or functional group transformations. For example, analogous systems like 4-Thia-1-azabicyclo[3.2.0]heptane derivatives are synthesized using solvents such as methanol, acetone, or pyridine, with yields varying based on reaction temperature and catalyst choice . Key steps include:
- Ring-closure optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst screening : Test Pd/C or enzymatic catalysts for stereochemical control.
- Solvent-dependent yield analysis : Compare yields in protic vs. aprotic solvents to identify ideal conditions.
Q. How can researchers characterize the physicochemical properties of this compound?
Critical parameters include solubility, stability, and stereochemical configuration. For related compounds (e.g., 3-azabicyclo[3.1.1]heptan-6-one hydrochloride), solubility in aqueous buffers and organic solvents (e.g., DMSO) should be quantified using UV-Vis spectroscopy or HPLC. Storage conditions (e.g., room temperature vs. desiccated) must be validated to prevent degradation .
Q. What purification challenges arise during synthesis, and how can they be mitigated?
Impurities often stem from incomplete ring closure or byproduct formation. For example, Boc-protected analogs (e.g., 6-Boc-3,6-diazabicyclo[3.1.1]heptane) require silica gel chromatography or recrystallization in ethyl acetate/hexane mixtures. Advanced techniques like preparative HPLC with C18 columns improve separation efficiency .
Q. Which analytical methods are suitable for confirming purity and structural integrity?
- LC-MS : Detects molecular ions and fragmentation patterns (e.g., [M+H]+ for C6H10ClNO at m/z 147.60) .
- NMR : Assigns stereochemistry via coupling constants (e.g., axial vs. equatorial protons in bicyclic systems) .
- X-ray crystallography : Resolves ambiguous stereocenters in crystalline derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?
Combinatorial libraries of analogs (e.g., 3,7-dithia-5-azatetracyclo derivatives) reveal substituent effects on target binding. Strategies include:
- Docking studies : Screen substituents (e.g., aryl, heteroaryl) against enzyme active sites.
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with activity .
- Synthetic diversification : Introduce functional groups (e.g., trifluoromethyl, hydroxyphenyl) via Suzuki coupling or reductive amination .
Q. What experimental approaches resolve stereochemical conflicts in bicyclic systems?
Stereoisomerism in azabicyclo compounds (e.g., endo vs. exo substituents) requires:
Q. How can researchers reconcile contradictory data in synthetic yield reports?
Discrepancies in yields (e.g., 60% vs. 85% for similar conditions) may arise from trace moisture or catalyst lot variability. Mitigation steps:
Q. What statistical frameworks are optimal for analyzing structure-activity relationships (SAR)?
Q. How can stability under physiological conditions be assessed for drug development?
Q. What methodologies validate the role of this compound in catalytic processes?
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps.
- In situ FTIR : Track intermediate formation during catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
